N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Description
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a phenyl group at position 5 and a 2,6-dichlorophenylamine group at position 6. This compound belongs to a class of small molecules studied for their diverse biological activities, including kinase inhibition and receptor modulation.
Properties
CAS No. |
849199-73-1 |
|---|---|
Molecular Formula |
C18H12Cl2N4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23) |
InChI Key |
OUMFMWWYXCAKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dichloroaniline with 2-phenylimidazo[1,5-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 355.22 g/mol. The structure features a complex arrangement that contributes to its biological activity. The compound's unique imidazo-pyrazine framework is pivotal for its interaction with biological targets.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has demonstrated that compounds with imidazo-pyrazine structures exhibit potent inhibitory effects on various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of imidazo-pyrazine exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains makes it a candidate for further exploration in antibiotic development.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
Inhibitors of Protein Kinases
This compound has been investigated as a potential inhibitor of specific protein kinases involved in cancer progression and other diseases.
- Research Findings : In vitro studies have indicated that the compound inhibits the activity of certain kinases, which are critical for cell signaling pathways associated with tumor growth .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in therapeutics.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Key structural variations among analogs arise from substituents on the phenylamine group at position 8:
Key Observations :
- Electron Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) groups influence electronic distribution, affecting binding to biological targets like kinases.
Anticancer Activity
- N-(2,6-dimethylphenyl) analog : Inhibits cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells .
- Notably, it is classified as a non-cancer drug in some databases, hinting at divergent applications .
Antimicrobial and Anti-inflammatory Properties
- N-(2-methoxy-6-methylphenyl) analog : Exhibits antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) and anti-inflammatory effects via COX-2 inhibition .
- Dichlorophenyl derivatives in other chemical classes (e.g., triazolopyrimidines) show herbicidal and antifungal activity, suggesting possible cross-reactivity .
Pharmacokinetic and Physicochemical Properties
| Property | N-(2,6-dichlorophenyl) Analog (Predicted) | N-(2,6-dimethylphenyl) Analog | N-(2,6-difluorophenyl) Analog |
|---|---|---|---|
| LogP (Lipophilicity) | ~4.5 (high) | 3.8 | 4.49 |
| Polar Surface Area (Ų) | ~40 | 42.22 | 42.22 |
| Solubility | Low (aqueous) | Moderate in DMSO | Low in water |
Implications :
- High lipophilicity in dichlorophenyl and difluorophenyl analogs may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
- Low solubility necessitates formulation optimization for in vivo applications.
Unique Advantages and Limitations
Dichlorophenyl Derivative
- Advantages: Strong electrophilicity enhances covalent binding to cysteine residues in kinases (hypothesized). Potential for dual activity (e.g., kinase inhibition + ion channel modulation).
- Limitations: Toxicity risks due to reactive chlorine substituents. Limited synthetic and pharmacological data compared to dimethyl/difluoro analogs.
Comparison with Other Analogs
- Dimethylphenyl Analog : Superior CDK inhibition but lower metabolic stability due to methyl oxidation .
- Difluorophenyl Analog : Balanced kinase inhibition and GABA modulation; fluorine atoms reduce oxidative metabolism .
Biological Activity
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a compound belonging to the class of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 320.776 g/mol
- IUPAC Name : N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- CAS Number : Not available
The compound features an imidazole ring fused to a pyrazine ring, which contributes to its unique pharmacological properties. The presence of chlorine substituents on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Research indicates that imidazo[1,5-a]pyrazines exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit the growth of cancer cells resistant to mutagens such as 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) . This suggests that this compound may also possess similar anticancer efficacy.
Antimicrobial Properties
Imidazo[1,5-a]pyrazines have been reported to demonstrate antimicrobial activity against various pathogens. The incorporation of different substituents can enhance this activity. For instance, derivatives have shown effectiveness against both bacterial and fungal strains . The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
The compound has potential applications in treating neurological disorders due to its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE10A. Inhibition of this enzyme has been linked to improvements in cognitive function and reduction of psychotic symptoms . This positions this compound as a candidate for further research in psychiatric therapeutics.
Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A high-throughput screening identified compounds structurally related to imidazo[1,5-a]pyrazines that inhibit PhIP-resistant cancer cell growth. These findings suggest that similar derivatives could be effective in targeting gastrointestinal tumors .
- Neuropharmacological Research : Studies involving PDE10A inhibitors have shown promise in enhancing cognitive functions and alleviating symptoms associated with schizophrenia. This highlights the need for further exploration into the neuropharmacological effects of this compound .
- Antimicrobial Efficacy : A series of studies demonstrated that imidazo[1,5-a]pyrazine derivatives exhibit significant antibacterial and antifungal activities. The specific mechanisms often involve interference with microbial growth processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
